molecular formula C8H10ClF2N B1149021 (R)-1-(2,6-Difluorophenyl)ethanamine CAS No. 1217453-91-2

(R)-1-(2,6-Difluorophenyl)ethanamine

Cat. No. B1149021
M. Wt: 193.622
InChI Key: PEZUBPXSPPADIL-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,6-Difluorophenyl)ethanamine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • Lipase-catalyzed transesterification has been used in the synthesis of related optically pure compounds, indicating potential methods for synthesizing (R)-1-(2,6-Difluorophenyl)ethanamine (Sakai et al., 2000).

Molecular Structure Analysis

  • X-ray structural analysis has been utilized to determine the absolute configuration of similar fluorophenyl compounds, providing insights into the molecular structure of (R)-1-(2,6-Difluorophenyl)ethanamine (Sakai et al., 2000).

Chemical Reactions and Properties

  • Studies on related fluorophenyl compounds have explored reactions with dihydrogen and the formation of complex compounds, which could shed light on the chemical reactions and properties of (R)-1-(2,6-Difluorophenyl)ethanamine (Angelini et al., 2009).

Physical Properties Analysis

  • The synthesis and mesomorphic properties of polyfluorinated alkylaryl-ethanes and-ethenes have been reported, indicating the potential physical properties of (R)-1-(2,6-Difluorophenyl)ethanamine (Matharu et al., 1997).

Chemical Properties Analysis

  • Research on similar compounds, such as the synthesis of key chiral intermediates using bienzyme cascade systems, provides insights into the chemical properties of (R)-1-(2,6-Difluorophenyl)ethanamine (Lu et al., 2022).

Scientific Research Applications

  • Synthesis of Chiral Intermediates in Pharmaceuticals : (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, closely related to (R)-1-(2,6-Difluorophenyl)ethanamine, has been efficiently synthesized using a bienzyme cascade system. This method is significant for producing key chiral intermediates in selective tetrodotoxin-sensitive blockers, which are important in pain management (Lu et al., 2022).

  • Enzymatic Process Development for Pharmaceutical Intermediates : In the production of Ticagrelor, an effective treatment for acute coronary syndromes, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a compound structurally similar to (R)-1-(2,6-Difluorophenyl)ethanamine, was synthesized using an enzymatic process. This method demonstrates the utility of such compounds in developing greener and more efficient production processes for pharmaceutical intermediates (Guo et al., 2017).

  • Antimicrobial and Antifungal Applications : Compounds synthesized from derivatives of (R)-1-(2,6-Difluorophenyl)ethanamine have shown promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).

  • Catalysis in Organic Chemistry : Chiral α-Arylethanamines, structurally related to (R)-1-(2,6-Difluorophenyl)ethanamine, have been used as organocatalysts in enantioselective amination processes. This application is crucial for the synthesis of complex organic molecules (Fu et al., 2013).

  • Drug Metabolism and Interaction Studies : The metabolism of NBOMe compounds, which are structurally similar to (R)-1-(2,6-Difluorophenyl)ethanamine, has been studied to understand the role of cytochrome P450 enzymes. This research is vital for predicting drug interactions and safety profiles (Nielsen et al., 2017).

properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPHGCQJDUZZGM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,6-Difluorophenyl)ethanamine

Citations

For This Compound
1
Citations
S Davies - The Fourth, 1993
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.